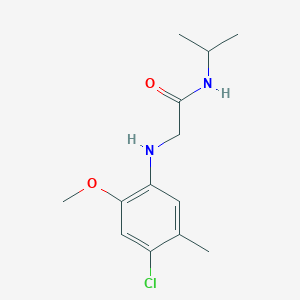

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide

Description

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

2-(4-chloro-2-methoxy-5-methylanilino)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C13H19ClN2O2/c1-8(2)16-13(17)7-15-11-5-9(3)10(14)6-12(11)18-4/h5-6,8,15H,7H2,1-4H3,(H,16,17) |

InChI Key |

NHSFWLWUEWXSPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NCC(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide involves several steps. One common method includes the reaction of 4-chloro-2-methoxy-5-methylaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of N-isopropylacetamides with diverse aromatic/hydrophobic substituents. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing Groups : Chloro substituents (e.g., in 11g) correlate with higher melting points (133–136°C) compared to phenyl-substituted analogs (108–110°C), likely due to enhanced intermolecular interactions .

- Heterocyclic Moieties : Oxadiazole (11g, 11h) and pyrimidine (Example 123) rings introduce rigidity and influence isomer ratios (e.g., 4:1 for 11g vs. 3:1 for 11h), impacting stereochemical interactions with biological targets .

- Amide Backbone : Propanamide derivatives () may exhibit altered conformational flexibility compared to acetamides, affecting binding kinetics.

Pharmacokinetic and Toxicity Considerations

- Metabolism : Methoxy groups (e.g., 2-OMe in the target compound) may slow oxidative metabolism, improving half-life .

Biological Activity

2-((4-Chloro-2-methoxy-5-methylphenyl)amino)-N-isopropylacetamide is a compound of interest due to its potential biological activities, particularly in cancer research and antibacterial applications. This article reviews the available literature on its synthesis, biological evaluations, and structure-activity relationships (SAR).

- IUPAC Name : this compound

- Molecular Formula : C13H18ClN O2

- Molecular Weight : 255.74 g/mol

- CAS Number : Not available in current literature.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives related to this compound. For instance, a related compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity against several cell lines including SNB-19 and NCI-H460 with percent growth inhibition (PGI) values exceeding 50% at 10 µM concentration .

| Compound | Cell Line | PGI (%) |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6h | SNB-75 | 54.68 |

The mechanism of action appears to involve binding to the tubulin–combretastatin A4 complex, which is crucial for cell division and proliferation .

Antibacterial Activity

The antibacterial efficacy of compounds related to this class has also been explored. For example, certain derivatives exhibited promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This suggests that modifications in the phenolic structure can enhance antibacterial properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substitutions on the phenyl ring significantly influence biological activity. For example:

- 3,4,5-trimethoxy substitution showed the highest anticancer activity.

- 2-hydroxy substitution followed closely behind.

These findings suggest that specific functional groups can enhance the binding affinity and biological efficacy of the compounds .

Case Studies

- Study on Anticancer Efficacy : A study conducted by researchers synthesized a series of oxadiazole-linked compounds and tested their efficacy against various cancer cell lines according to the National Cancer Institute (NCI) protocols. The results indicated that specific substitutions on the aryl core dramatically influenced both anticancer and antibacterial activities .

- Antibacterial Assessment : Another study focused on the antibacterial properties of similar compounds, revealing that certain derivatives had MIC values comparable to standard antibiotics such as ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.